

# Spectroscopic Profile of 2-Morpholinoethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Morpholinoethanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-morpholinoethanol** (CAS No. 622-40-2), a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty surfactants.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: 2-morpholin-4-ylethanol<sup>[2]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub><sup>[1][3]</sup>
- Molecular Weight: 131.17 g/mol <sup>[2][4]</sup>
- Appearance: Colorless to pale yellow liquid<sup>[1][3][5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2-morpholinoethanol** are summarized below.

## <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.72	t	4H	-O-CH <sub>2</sub> - (morpholine ring)
3.63	t	2H	-CH <sub>2</sub> -OH (ethanol chain)
2.58-2.49	m	6H	-N-CH <sub>2</sub> - (morpholine ring & ethanol chain)

Table 1: <sup>1</sup>H NMR data for **2-Morpholinoethanol** (300 MHz, CDCl<sub>3</sub>).[3]

## <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
67.0	-O-CH <sub>2</sub> - (morpholine ring)
59.5	-CH <sub>2</sub> -OH (ethanol chain)
57.5	-N-CH <sub>2</sub> - (ethanol chain)
53.8	-N-CH <sub>2</sub> - (morpholine ring)

Table 2: <sup>13</sup>C NMR data for **2-Morpholinoethanol** (in CDCl<sub>3</sub>).[1] Note: Specific peak assignments are based on typical chemical shifts for similar functional groups.

## Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-morpholinoethanol** are presented below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
2950-2800	Strong	C-H stretch (alkane)
1115	Strong	C-O-C stretch (ether)
1060	Strong	C-O stretch (alcohol)

Table 3: Key IR absorption bands for **2-Morpholinoethanol**.

## Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
131	Moderate	[M] <sup>+</sup> (Molecular Ion)
100	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
86	High	[M - C <sub>2</sub> H <sub>4</sub> OH] <sup>+</sup>
57	Moderate	[C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>

Table 4: Mass spectral data (Electron Ionization) for **2-Morpholinoethanol**.[\[6\]](#)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** A solution of **2-morpholinoethanol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.

- Instrumentation: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument.[\[3\]](#)
- Data Acquisition:
  - For  $^1\text{H}$  NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

## IR Spectroscopy

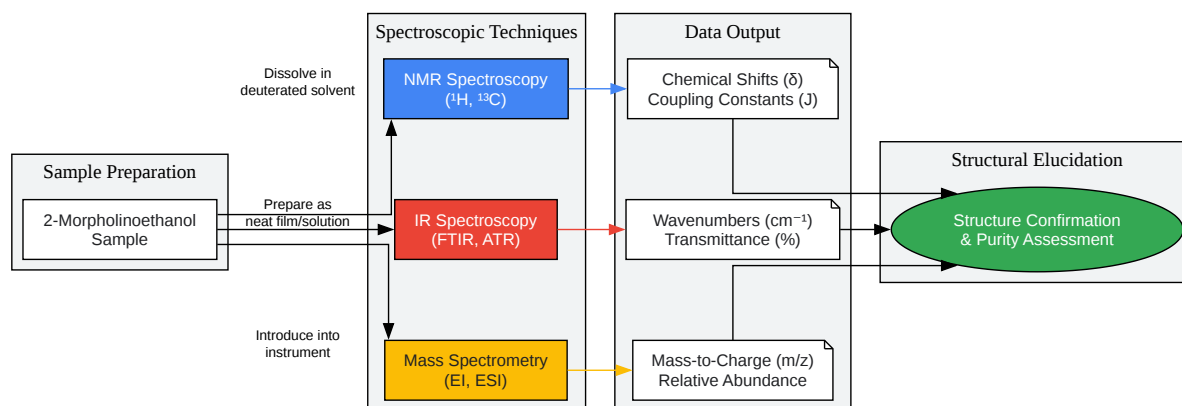
- Sample Preparation:
  - Neat (Liquid Film): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[1\]](#)[\[2\]](#)
  - Solution: A dilute solution of the sample is prepared in a suitable solvent (e.g.,  $\text{CCl}_4$ ) and placed in a liquid sample cell.[\[1\]](#)
  - ATR-IR: A drop of the neat liquid is placed directly on the ATR crystal (e.g., DuraSamplIR II).[\[2\]](#)
- Instrumentation: An FTIR spectrometer is used to record the spectrum.[\[2\]](#)
- Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).<sup>[2]</sup>
- **Ionization:**
  - **Electron Ionization (EI):** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[7][8]</sup>
  - **Electrospray Ionization (ESI):** The sample, dissolved in a suitable solvent, is sprayed into the mass spectrometer through a high-voltage capillary, generating charged droplets from which ions are desorbed.<sup>[2][8]</sup>
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a **2-morpholinoethanol** sample.



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Caption: Workflow for the spectroscopic analysis of **2-morpholinoethanol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Morpholinoethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138140#2-morpholinoethanol-spectroscopic-data-nmr-ir-mass-spec>]

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